molecular formula C7H5ClF3N B1591792 2-(Chloromethyl)-5-(trifluoromethyl)pyridine CAS No. 128790-14-7

2-(Chloromethyl)-5-(trifluoromethyl)pyridine

Cat. No. B1591792
M. Wt: 195.57 g/mol
InChI Key: XOVKMILMYFEUMK-UHFFFAOYSA-N
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Description

“2-(Chloromethyl)-5-(trifluoromethyl)pyridine” is an organohalide that consists of a pyridine core bearing a chloromethyl group . It is a key structural motif in active agrochemical and pharmaceutical ingredients . It is used as a chemical intermediate for the synthesis of several crop-protection products .


Synthesis Analysis

The synthesis of “2-(Chloromethyl)-5-(trifluoromethyl)pyridine” and its derivatives encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . One well-known approach is simultaneous vapor–phase chlorination/fluorination at a high temperature (>300°C) with transition metal-based catalysts such as iron fluoride .


Molecular Structure Analysis

The molecular structure of “2-(Chloromethyl)-5-(trifluoromethyl)pyridine” is stabilized through N⋯H–O and O⋯H–C hydrogen bonds forming a five-membered ring structure . The bonding distance in N⋯H–O is determined to be 2.027 (2) Å, whilst that in O⋯H–C interaction is 2.728 (2) Å .


Chemical Reactions Analysis

The chemical reactions involving “2-(Chloromethyl)-5-(trifluoromethyl)pyridine” are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Chloromethyl)-5-(trifluoromethyl)pyridine” include a density of 1.4±0.1 g/cm³, boiling point of 171.6±35.0 °C at 760 mmHg, vapour pressure of 1.8±0.3 mmHg at 25°C, and enthalpy of vaporization of 39.1±3.0 kJ/mol .

Scientific Research Applications

Synthesis and Structural Characterization

Novel Interaction Products and Characterization : 2-(Chloromethyl)-5-(trifluoromethyl)pyridine derivatives have been explored for their potential in forming novel compounds. For example, the synthesis and structural characterization of interaction products involving 5-trifluoromethyl-pyridine-2-thione with iodine were investigated, demonstrating the formation of complex structures through UV-spectroscopy and X-ray diffraction techniques (Chernov'yants et al., 2011).

Catalysis and Chemical Transformations

Catalysis of Transfer Hydrogenation and Oxidation : The compound has been used to develop half-sandwich complexes with catalytic activities in transfer hydrogenation of ketones and oxidation of alcohols, showcasing its utility in facilitating chemical transformations (Prakash et al., 2012).

Materials Science

Electrical Conductivity Studies : Research has delved into the electrical conductivity of complexes derived from 2,2′-dichlorodiethyl ether and poly(epichlorhydrin) using chloromethyl groups of related compounds, contributing to the development of materials with specific electrical properties (Bruce & Herson, 1967).

Pharmaceutical and Biochemical Research

Antimicrobial Activities : Studies have also investigated the spectroscopic and antimicrobial properties of derivatives such as 5-Bromo-2-(trifluoromethyl)pyridine, employing various spectroscopic techniques and computational studies to assess their potential in pharmaceutical applications (Vural & Kara, 2017).

Safety And Hazards

“2-(Chloromethyl)-5-(trifluoromethyl)pyridine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

It is expected that many novel applications of “2-(Chloromethyl)-5-(trifluoromethyl)pyridine” will be discovered in the future . The development of organic compounds containing fluorine is becoming an increasingly important research topic .

properties

IUPAC Name

2-(chloromethyl)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3N/c8-3-6-2-1-5(4-12-6)7(9,10)11/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVKMILMYFEUMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593105
Record name 2-(Chloromethyl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-5-(trifluoromethyl)pyridine

CAS RN

128790-14-7
Record name 2-(Chloromethyl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The mixture of (5-(trifluoromethyl)pyridin-2-yl)methanol HCl salt (293 mg, 1.4 mmol) and SOCl2 (1.5 ml) was stirred for 10 min. After this time, the solution was concentrated under reduced pressure to give the title compound, 2-(chloromethyl)-5-(trifluoromethyl)pyridine HCl salt.
Name
(5-(trifluoromethyl)pyridin-2-yl)methanol HCl salt
Quantity
293 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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